
N-Methyl Acarbose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Acarbose is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the treatment of type 2 diabetes. Acarbose works by inhibiting enzymes that break down carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This compound retains the core structure of acarbose but includes an additional methyl group, which can potentially alter its pharmacological properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Acarbose typically involves the methylation of acarbose. One common method is the reductive methylation of acarbose using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure selective methylation of the desired amine group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms such as Actinoplanes sp. to produce acarbose, followed by chemical methylation. The fermentation process is optimized for high yield, and the methylation step is carefully controlled to ensure purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl Acarbose undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Can be reduced to form N-methylated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the methylated nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Methylated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl Acarbose has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on alpha-glucosidase inhibitors.
Biology: Investigated for its potential to modulate carbohydrate metabolism in various organisms.
Medicine: Explored as a potential therapeutic agent for diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
N-Methyl Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels. The methyl group may enhance its binding affinity to the enzyme, potentially increasing its efficacy compared to acarbose.
Comparación Con Compuestos Similares
Similar Compounds
Acarbose: The parent compound, widely used as an alpha-glucosidase inhibitor.
Miglitol: Another alpha-glucosidase inhibitor with a different structure but similar mechanism of action.
Voglibose: A third alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Uniqueness
N-Methyl Acarbose is unique due to the presence of the methyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in improved efficacy, reduced side effects, or different metabolic pathways compared to its parent compound and other similar inhibitors.
Propiedades
Fórmula molecular |
C26H45NO18 |
|---|---|
Peso molecular |
659.6 g/mol |
Nombre IUPAC |
(2S,5S)-5-[(2R,5S)-5-[(2R,5S,6R)-3,4-dihydroxy-6-methyl-5-[methyl-[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C26H45NO18/c1-7-12(27(2)9-3-8(4-28)13(31)16(34)14(9)32)15(33)20(38)25(41-7)44-23-11(6-30)43-26(21(39)18(23)36)45-22-10(5-29)42-24(40)19(37)17(22)35/h3,7,9-26,28-40H,4-6H2,1-2H3/t7-,9+,10?,11?,12-,13+,14+,15?,16+,17?,18?,19?,20?,21?,22-,23-,24+,25-,26-/m1/s1 |
Clave InChI |
ZGQMTANJRGQQSE-HMYUHTNGSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@@H](C(C2O)O)O[C@@H]3C(O[C@@H](C(C3O)O)O)CO)CO)O)O)N(C)[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)N(C)C4C=C(C(C(C4O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
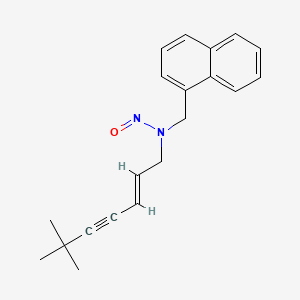
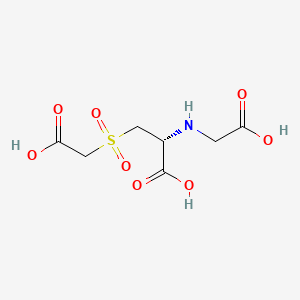
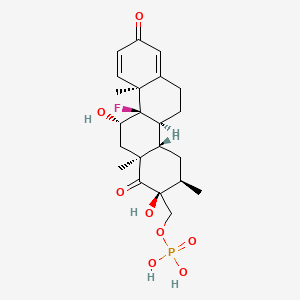
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)

![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)

![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
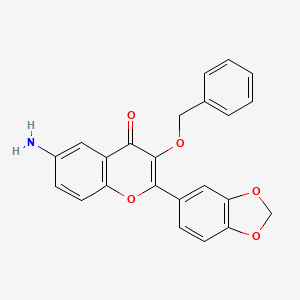
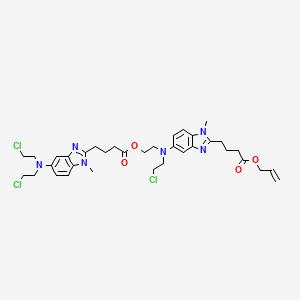
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
